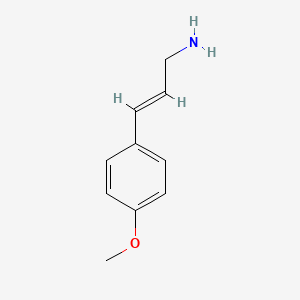

(E)-3-(4-methoxyphenyl)prop-2-en-1-amine

Description

Properties

IUPAC Name |

(E)-3-(4-methoxyphenyl)prop-2-en-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO/c1-12-10-6-4-9(5-7-10)3-2-8-11/h2-7H,8,11H2,1H3/b3-2+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAMQOQXDLIDPIZ-NSCUHMNNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C=CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)/C=C/CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for E 3 4 Methoxyphenyl Prop 2 En 1 Amine and Its Precursors

Direct Synthesis Approaches to (E)-3-(4-methoxyphenyl)prop-2-en-1-amine

Direct synthetic routes to (E)-3-(4-methoxyphenyl)prop-2-en-1-amine primarily involve the formation of the amine functionality from a precursor already containing the C10 carbon skeleton.

Reductive amination, also known as reductive alkylation, is a powerful and widely used method for synthesizing amines from carbonyl compounds. wikipedia.org This process converts an aldehyde or ketone into an amine through an intermediate imine. libretexts.org For the synthesis of (E)-3-(4-methoxyphenyl)prop-2-en-1-amine, the starting material is (E)-3-(4-methoxyphenyl)prop-2-enal, commonly known as 4-methoxycinnamaldehyde.

The reaction proceeds in two main steps, which can be performed sequentially or in a one-pot fashion:

Imine Formation: The carbonyl group of 4-methoxycinnamaldehyde reacts with an amine source, typically ammonia (B1221849) or an ammonium salt (e.g., ammonium formate), under weakly acidic conditions to form a Schiff base or imine intermediate. wikipedia.orgyoutube.com

Reduction: The C=N double bond of the imine is then reduced to a C-N single bond to yield the final primary amine. masterorganicchemistry.com

A key advantage of this method is the ability to use reducing agents that selectively reduce the imine in the presence of the starting aldehyde. youtube.com Common reagents for this step include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃), which are milder than reagents like sodium borohydride (B1222165) (NaBH₄) and are effective under the slightly acidic conditions that favor imine formation. masterorganicchemistry.comorganic-chemistry.org Catalytic hydrogenation over palladium or nickel catalysts can also be employed for the reduction step. wikipedia.org The direct one-pot method, where the aldehyde, amine, and reducing agent are combined, is often preferred for its efficiency. wikipedia.org

An alternative pathway to the target amine is through the reduction of an α,β-unsaturated nitrile, specifically (E)-3-(4-methoxyphenyl)prop-2-enenitrile (4-methoxycinnamonitrile). The primary challenge in this approach is the chemoselective reduction of the nitrile group (C≡N) to a primary amine (-CH₂-NH₂) without simultaneously reducing the conjugated carbon-carbon double bond (C=C). conicet.gov.ar

Common reagents for nitrile reduction include:

Lithium Aluminum Hydride (LiAlH₄): This is a powerful, non-selective reducing agent that readily converts nitriles to primary amines. ucalgary.cachemistrysteps.comcommonorganicchemistry.com The reaction typically proceeds by nucleophilic addition of hydride ions to the nitrile carbon, followed by an aqueous workup to yield the amine. chemistrysteps.comyoutube.com

Catalytic Hydrogenation: This method involves treating the nitrile with hydrogen gas in the presence of a metal catalyst. However, many standard catalysts like palladium, nickel, or cobalt can also reduce the alkene double bond, leading to the saturated amine as a byproduct. conicet.gov.ar Selective hydrogenation of the nitrile in α,β-unsaturated systems is difficult, though studies on cinnamonitrile have shown that copper-based catalysts (Cu/SiO₂) can favor the formation of the unsaturated amine, cinnamylamine. conicet.gov.ar Achieving high yields of the unsaturated primary amine often requires careful optimization of reaction conditions, such as temperature, pressure, and catalyst choice, to minimize side reactions like alkene reduction and the formation of secondary amines. conicet.gov.ar

This synthetic strategy involves a two-stage process beginning with a propargylic precursor (containing a C≡C triple bond). The synthesis of propargylamines can be achieved through various methods, including the nucleophilic addition of metal acetylides to imines or through multicomponent reactions like the A³ coupling (aldehyde, alkyne, amine).

To obtain the target compound, a suitable propargylic amine would be synthesized first. The crucial second step is the stereoselective reduction of the alkyne to an (E)-alkene. This transformation is a classic reaction in organic synthesis. One common method is the hydroalumination of the propargylamine, which has been shown to produce (E)-allylamines stereoselectively. researchgate.net Another established method is the Birch reduction, which uses sodium or lithium metal dissolved in liquid ammonia with an alcohol proton source. This dissolving metal reduction is well-known for converting internal alkynes into the corresponding trans-alkenes (E-isomers).

The geometric configuration of the double bond is a critical aspect of the target molecule's structure. The (E) isomer is generally the more thermodynamically stable configuration for disubstituted alkenes like cinnamylamine derivatives due to reduced steric hindrance. Consequently, many synthetic methods naturally favor its formation.

From Carbonyls: Reaction pathways originating from 4-methoxycinnamaldehyde, such as reductive amination, retain the pre-existing (E)-configuration of the starting material. Synthesis of the aldehyde itself via methods like the Horner-Wadsworth-Emmons reaction typically yields the (E)-alkene with high selectivity.

From Alkynes: As discussed previously, the reduction of a propargylic amine precursor requires specific stereoselective methods. Hydroalumination or dissolving metal reductions are effective for producing the (E)-alkene from an alkyne. researchgate.net

From Heck Reaction: Modern catalytic methods can also control stereoselectivity. The palladium-catalyzed Heck reaction, for instance, has been developed for the scalable synthesis of trans-cinnamylamines, demonstrating excellent control over the double bond geometry.

Synthesis of Key Intermediates for (E)-3-(4-methoxyphenyl)prop-2-en-1-amine

The synthesis of the target amine can also proceed via key intermediates, which are then converted to the final product in subsequent steps. Chalcone (B49325) derivatives are particularly important in this regard.

Chalcones are α,β-unsaturated ketones that serve as versatile precursors. biosynth.com For this synthesis, the key intermediate is a chalcone such as (E)-3-(4-methoxyphenyl)-1-phenylprop-2-en-1-one. The synthesis of these chalcones is most commonly achieved through the Claisen-Schmidt condensation. nih.gov This reaction involves the base-catalyzed aldol condensation between an aromatic aldehyde (4-methoxybenzaldehyde) and an aromatic ketone (e.g., acetophenone).

The reaction is typically carried out in the presence of a base like sodium hydroxide (NaOH) or potassium hydroxide (KOH) in an alcohol solvent. The reaction generally proceeds with high stereoselectivity to yield the more stable (E)-isomer.

Table 1: Examples of Claisen-Schmidt Condensation for Chalcone Synthesis

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| 4-Methoxybenzophenone | 2-Nitrylhypnone | 10% NaOH, Ethanol, 3h | 3-(4-Methoxyphenyl)-1-(2-nitrophenyl)prop-2-en-1-one | 78% | nih.gov |

| 4-Methoxybenzaldehyde | 3,4-Dimethoxyacetophenone | NaOH, Mortar and Pestle, 10 min | 1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)prop-2-enone | 83% |

Once the chalcone precursor is synthesized, it can be converted to the target amine, (E)-3-(4-methoxyphenyl)prop-2-en-1-amine. This transformation requires the conversion of the ketone functional group into a primary amine while preserving the integrity of the C=C double bond. A common two-step method to achieve this is:

Oxime Formation: The chalcone is reacted with hydroxylamine (NH₂OH) to convert the ketone into a chalcone oxime. nih.govrsc.org

Oxime Reduction: The C=N bond of the oxime is then selectively reduced to an amine. Ene-reductases have been reported for the enzymatic reduction of oximes to amines. nih.gov Chemical methods, such as catalytic hydrogenation with specific catalysts or reduction with hydride reagents under controlled conditions, can also be employed for this transformation.

This pathway via a chalcone intermediate provides a robust alternative to the direct amination of cinnamaldehyde.

(E)-3-(4-methoxyphenyl)prop-2-en-1-ol and Analogues as Building Blocks

(E)-3-(4-methoxyphenyl)prop-2-en-1-ol, also known as 4-methoxycinnamyl alcohol, is a pivotal precursor in the synthesis of the target amine. nih.gov The allylic alcohol functionality serves as a versatile handle for the introduction of the amine group. Methodologies for the conversion of allylic alcohols to allylic amines are well-established and represent a direct approach to the desired product.

One of the most prominent methods is the transition-metal-catalyzed allylic amination. For instance, the palladium-catalyzed Tsuji-Trost reaction allows for the direct substitution of the hydroxyl group of the allylic alcohol with an amine nucleophile. researchgate.net This reaction can be performed under mild conditions and often proceeds with high stereo- and regioselectivity. Similarly, molybdenum-catalyzed dehydrative amination of allylic alcohols provides another direct route, forming water as the primary byproduct. organic-chemistry.org

The synthesis of the allylic alcohol precursor itself can be achieved through the reduction of the corresponding α,β-unsaturated carbonyl compound, (E)-3-(4-methoxyphenyl)prop-2-enal (4-methoxycinnamaldehyde) or related ketones. This highlights the modularity of the synthetic approach, where key intermediates are prepared and subsequently functionalized.

Table 1: Selected Methods for Converting Allylic Alcohols to Allylic Amines

| Catalytic System | Amine Source | Key Features |

|---|---|---|

| Palladium Complexes | Various Amines | Well-established (Tsuji-Trost), high efficiency. researchgate.net |

| Molybdenum Complexes | Aliphatic Amines | Dehydrative coupling, good for bulky amines. organic-chemistry.org |

Preparation of (4-methoxyphenyl)substituted C3-Units

A primary example is the Claisen-Schmidt or Knoevenagel condensation. In this approach, 4-methoxybenzaldehyde is reacted with a compound containing an active methylene (B1212753) group, such as an aldehyde, ketone, or a derivative of malonic acid. mdpi.comjsac.or.jp For instance, the reaction of 4-methoxybenzaldehyde with acetaldehyde or acetone would form the basic carbon skeleton, which can then be further modified.

More specifically, the synthesis of chalcone precursors, such as (E)-3-(4-methoxyphenyl)-1-phenylprop-2-en-1-one, is achieved by the base-catalyzed condensation of 4-methoxybenzaldehyde and acetophenone. jsac.or.jpmdpi.com This chalcone is a direct precursor to the corresponding allylic alcohol (via reduction) and subsequently the amine. This method effectively constructs the entire (E)-3-(4-methoxyphenyl)prop-2-ene backbone in a single, high-yielding step.

Table 2: Common Condensation Reactions for C3-Unit Synthesis

| Reaction Type | Reactants | Product Type |

|---|---|---|

| Claisen-Schmidt Condensation | 4-Methoxybenzaldehyde + Ketone (e.g., Acetophenone) | Chalcone (α,β-unsaturated ketone) jsac.or.jp |

| Knoevenagel Condensation | 4-Methoxybenzaldehyde + Malonic Acid derivative | Cinnamic Acid derivative mdpi.com |

Green Chemistry Principles in the Synthesis of (E)-3-(4-methoxyphenyl)prop-2-en-1-amine

Modern synthetic chemistry places a strong emphasis on sustainability, guided by the principles of green chemistry. The synthesis of (E)-3-(4-methoxyphenyl)prop-2-en-1-amine is increasingly being approached through methodologies that minimize environmental impact by reducing waste, avoiding hazardous solvents, and improving reaction efficiency. researchgate.netbenthamscience.com

Solvent-Free and Aqueous Media Synthetic Routes

A key tenet of green chemistry is the reduction or elimination of volatile organic solvents. Significant progress has been made in developing synthetic routes for allylic amines in environmentally benign media like water. nih.gov

Aqueous Media: Palladium-catalyzed allylic amination reactions, including the Tsuji-Trost reaction, have been successfully adapted to run in water. researchgate.net This approach avoids the need for organic solvents and can simplify product isolation. The use of aqueous ammonia as both the nitrogen source and a component of the solvent system is a particularly green method for synthesizing primary amines. organic-chemistry.orgqub.ac.uk Gold-catalyzed amination of allylic carbamates has also been demonstrated to work efficiently in water. organic-chemistry.org

Solvent-Free Conditions: Mechanochemistry, where reactions are induced by mechanical force rather than by dissolving reagents, offers a completely solvent-free alternative. The synthesis of chalcone precursors, for example, can be achieved through the solvent-free mixing of a substituted benzaldehyde and a ketone with a solid base catalyst. mdpi.com This method reduces waste and energy consumption associated with solvent heating and removal.

Atom Economy and Reaction Efficiency Considerations

Atom economy is a measure of how efficiently a chemical process converts the mass of reactants into the desired product. Reactions with high atom economy are central to green synthesis.

Dehydrative coupling reactions, where allylic alcohols are directly reacted with amines to yield the allylic amine and water, are highly atom-economical. organic-chemistry.org This contrasts with traditional methods that might first require converting the alcohol to a leaving group (like a halide or tosylate), a process that generates stoichiometric amounts of waste. Similarly, catalytic C-H amination, which directly transforms a C-H bond to a C-N bond, represents an ideal in atom economy, though it can be challenging to achieve selectively.

Reaction efficiency is also enhanced by using catalytic methods, which reduce the amount of reagents needed and can often be recycled and reused. The use of microwave-assisted synthesis can also improve efficiency by dramatically reducing reaction times and often increasing yields. nih.gov

Table 3: Comparison of Synthetic Strategies by Green Chemistry Metrics

| Synthetic Strategy | Atom Economy | Solvent Use | Key Advantage |

|---|---|---|---|

| Dehydrative Amination of Allylic Alcohol | High (Water is the only byproduct) | Can be done in various solvents | High atom efficiency. organic-chemistry.org |

| Pd-Catalyzed Amination in Water | Moderate to High | Aqueous media | Avoids hazardous organic solvents. researchgate.net |

| Mechanochemical Chalcone Synthesis | High | Solvent-free | Eliminates solvent waste entirely. mdpi.com |

Application of Biocatalysis and Organocatalysis in Amine Synthesis

The use of catalysts that are not based on toxic or precious metals is a major goal of green chemistry. Biocatalysis and organocatalysis offer powerful, sustainable alternatives for the synthesis of chiral amines.

Organocatalysis: This field uses small organic molecules to catalyze reactions. For the synthesis of allylic amines, organocatalytic methods have been developed that can provide high yields and, crucially, high enantioselectivity, allowing for the synthesis of specific stereoisomers of the target amine. acs.orgnih.gov These reactions often proceed under mild conditions and avoid the contamination of the final product with trace metals. cuni.cz

Biocatalysis: Enzymes are highly efficient and selective catalysts that operate in environmentally friendly conditions, typically in water at ambient temperature and pressure. mdpi.com For amine synthesis, enzymes such as transaminases and imine reductases (IREDs) are particularly relevant. mdpi.comgoogle.comillinois.edu A potential biocatalytic route to (E)-3-(4-methoxyphenyl)prop-2-en-1-amine could involve the reductive amination of 4-methoxycinnamaldehyde using an engineered IRED or the transamination of the corresponding ketone. researchgate.net These enzymatic methods are prized for their exceptional stereoselectivity, often yielding products with very high enantiomeric excess.

Chemical Reactivity and Transformations of E 3 4 Methoxyphenyl Prop 2 En 1 Amine

Reactions at the Primary Amine Functionality

The lone pair of electrons on the nitrogen atom of the primary amine group makes it a potent nucleophile and a base, enabling it to participate in a variety of chemical reactions.

Alkylation and Acylation Reactions

The primary amine of (E)-3-(4-methoxyphenyl)prop-2-en-1-amine can readily undergo alkylation reactions with alkyl halides to form secondary and tertiary amines. Similarly, acylation with acyl chlorides or anhydrides yields the corresponding amides. These reactions are fundamental in modifying the structure and properties of the parent molecule.

Formation of Imines and Schiff Bases

One of the most characteristic reactions of primary amines is their condensation with aldehydes and ketones to form imines, also known as Schiff bases. jcsp.org.pkmasterorganicchemistry.com This reaction involves the nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule to form a carbon-nitrogen double bond (-C=N-). masterorganicchemistry.comjconsortium.com The formation of imines is a reversible process and is typically catalyzed by either an acid or a base. jconsortium.comlibretexts.org

The reaction of (E)-3-(4-methoxyphenyl)prop-2-en-1-amine with various substituted aldehydes and ketones can produce a wide array of Schiff bases with diverse electronic and steric properties. For instance, its reaction with 4-nitrocinnamaldehyde (B167888) yields (E)-1-(4-methoxyphenyl)-N-((E)-3-(4-nitrophenyl)allylidene)methanamine. researchgate.net

Table 1: Examples of Schiff Base Formation

| Reactant 1 | Reactant 2 | Product |

| (E)-3-(4-methoxyphenyl)prop-2-en-1-amine | Benzaldehyde | (E)-N-benzylidene-3-(4-methoxyphenyl)prop-2-en-1-amine |

| (E)-3-(4-methoxyphenyl)prop-2-en-1-amine | Acetone | (E)-N-(propan-2-ylidene)-3-(4-methoxyphenyl)prop-2-en-1-amine |

| (E)-3-(4-methoxyphenyl)prop-2-en-1-amine | 4-Nitrocinnamaldehyde | (E)-1-(4-methoxyphenyl)-N-((E)-3-(4-nitrophenyl)allylidene)methanamine researchgate.net |

Cyclization Reactions involving the Amine Group

The amine functionality in (E)-3-(4-methoxyphenyl)prop-2-en-1-amine can participate in intramolecular cyclization reactions, particularly when other reactive functional groups are present in the molecule or in a reaction partner. These reactions are crucial for the synthesis of various nitrogen-containing heterocyclic compounds. For example, cascade reactions involving an initial amine-related transformation followed by cyclization can lead to the formation of complex ring systems.

N-Formylation of Amines

N-formylation is the process of adding a formyl group (-CHO) to a primary or secondary amine, resulting in the formation of a formamide. mdpi.comscispace.com This transformation is significant as formamides are important intermediates in various synthetic procedures. mdpi.com A common method for N-formylation involves the use of formic acid. scispace.comresearchgate.net The reaction of (E)-3-(4-methoxyphenyl)prop-2-en-1-amine with formic acid would yield N-((E)-3-(4-methoxyphenyl)allyl)formamide. This reaction can be carried out under various conditions, including catalyst-free methods utilizing reagents like sodium borohydride (B1222165) and carbon dioxide. nih.gov

Reactions at the Carbon-Carbon Double Bond

The carbon-carbon double bond in the propenyl chain of (E)-3-(4-methoxyphenyl)prop-2-en-1-amine is susceptible to addition reactions, with hydrogenation being a key transformation.

Hydrogenation and Reduction Processes

The alkene functionality can be reduced to a single bond through catalytic hydrogenation. This process typically involves reacting the compound with hydrogen gas in the presence of a metal catalyst, such as palladium, platinum, or nickel. The hydrogenation of (E)-3-(4-methoxyphenyl)prop-2-en-1-amine results in the formation of 3-(4-methoxyphenyl)propan-1-amine, effectively saturating the propenyl chain.

Table 2: Hydrogenation of (E)-3-(4-methoxyphenyl)prop-2-en-1-amine

| Reactant | Reagents | Product |

| (E)-3-(4-methoxyphenyl)prop-2-en-1-amine | H₂, Pd/C | 3-(4-methoxyphenyl)propan-1-amine |

This reduction is a valuable tool for modifying the molecule's structure, removing the rigidity of the double bond and increasing its conformational flexibility.

Electrophilic Additions to the Alkene

The carbon-carbon double bond in (E)-3-(4-methoxyphenyl)prop-2-en-1-amine is electron-rich due to the presence of the adjacent amine and the electron-donating 4-methoxyphenyl (B3050149) group. This makes it susceptible to attack by electrophiles in electrophilic addition reactions. In these reactions, an electrophile adds to the double bond, breaking the pi (π) bond and forming two new single bonds.

The regioselectivity of these additions is generally governed by Markovnikov's rule, which predicts that the electrophile will add to the carbon atom of the double bond that has the greater number of hydrogen atoms, leading to the formation of the more stable carbocation intermediate. The proximity of the amine and the phenyl group can influence the stereochemical outcome of these reactions.

| Reaction | Reagents | Expected Product |

| Hydrohalogenation | HCl, HBr, HI | 2-halo-3-(4-methoxyphenyl)propan-1-amine |

| Halogenation | Br₂, Cl₂ | 2,3-dihalo-3-(4-methoxyphenyl)propan-1-amine |

| Hydration (Acid-Catalyzed) | H₂O, H₂SO₄ | 3-(4-methoxyphenyl)-2-hydroxypropan-1-amine |

| Epoxidation | m-CPBA, H₂O₂ | 2-((4-methoxyphenyl)methyl)oxiran-3-amine |

Note: The table presents expected products based on general principles of electrophilic addition to alkenes. Actual yields and specific outcomes may vary depending on reaction conditions.

Oxidative Transformations

The alkene and the primary amine functionalities in (E)-3-(4-methoxyphenyl)prop-2-en-1-amine are both susceptible to oxidation. The specific outcome of an oxidation reaction depends on the nature of the oxidizing agent and the reaction conditions.

Oxidation of the Alkene:

Epoxidation: Peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), can convert the alkene into an epoxide. The resulting epoxide is a versatile intermediate for further transformations.

Dihydroxylation: Reagents like osmium tetroxide (OsO₄) or cold, dilute potassium permanganate (B83412) (KMnO₄) can hydroxylate the double bond to form a diol.

Oxidative Cleavage: Stronger oxidizing agents, such as hot, concentrated KMnO₄ or ozone (O₃) followed by a workup, can cleave the double bond entirely, yielding smaller carboxylic acid or aldehyde fragments.

Oxidation of the Amine:

The primary amine can be oxidized to various nitrogen-containing functional groups, including hydroxylamines, nitroso compounds, or, under more vigorous conditions, nitro compounds. The choice of oxidant is crucial to control the extent of oxidation. For instance, catalyst systems like [Pd(Quinox)]–TBHP have been used for the oxidation of protected allylic amines. nih.gov

Transformations involving the Aromatic Moiety

The 4-methoxyphenyl group is an activated aromatic ring, prone to electrophilic substitution reactions.

Electrophilic Aromatic Substitution Reactions

The methoxy (B1213986) group (-OCH₃) is a strong activating group and an ortho-, para-director. wikipedia.org Since the para position is already occupied by the prop-2-en-1-amine substituent, electrophilic attack will predominantly occur at the ortho positions (C-3 and C-5) relative to the methoxy group. The allylic amine substituent is generally considered a weakly deactivating group.

Common electrophilic aromatic substitution reactions include:

Nitration: Introduction of a nitro group (-NO₂) onto the aromatic ring using a mixture of nitric acid and sulfuric acid. lecturio.com

Halogenation: Introduction of a halogen (e.g., -Br, -Cl) using a Lewis acid catalyst.

Friedel-Crafts Alkylation and Acylation: Introduction of an alkyl or acyl group, respectively, using a Lewis acid catalyst. masterorganicchemistry.com

| Reaction | Reagents | Major Product(s) |

| Nitration | HNO₃, H₂SO₄ | (E)-3-(3-nitro-4-methoxyphenyl)prop-2-en-1-amine |

| Bromination | Br₂, FeBr₃ | (E)-3-(3-bromo-4-methoxyphenyl)prop-2-en-1-amine |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | (E)-3-(3-acyl-4-methoxyphenyl)prop-2-en-1-amine |

Note: This table illustrates the expected major products based on the directing effects of the methoxy group.

Modification of the Methoxy Group

The methoxy group can be cleaved to reveal a phenolic hydroxyl group (-OH). This transformation is typically achieved using strong acids like HBr or HI, or with Lewis acids such as boron tribromide (BBr₃). researchgate.net This demethylation can be beneficial for modifying the compound's properties or for subsequent synthetic steps. For instance, methods using acidic concentrated lithium bromide (ACLB) have been shown to be effective for the demethylation of various aromatic compounds. rsc.org

Tandem and Cascade Reactions

The multiple reactive sites in (E)-3-(4-methoxyphenyl)prop-2-en-1-amine make it a suitable substrate for tandem or cascade reactions, where multiple bond-forming events occur in a single pot. These reactions can rapidly build molecular complexity from a relatively simple starting material.

For example, a palladium-catalyzed cascade reaction could be envisioned. Such processes in related allylic amines can lead to the formation of complex heterocyclic structures. nih.govacs.org An initial reaction at the amine or the alkene could be followed by an intramolecular cyclization onto the aromatic ring or the newly formed functional group. The specific outcome of such a reaction would be highly dependent on the choice of catalyst, reagents, and reaction conditions.

Synthesis and Chemical Utility of Derivatives and Analogues of E 3 4 Methoxyphenyl Prop 2 En 1 Amine

Derivatives with Modified Amine Functionality (e.g., Secondary, Tertiary Amines, Amides)

The primary amine group is the most reactive site for functionalization, enabling straightforward synthesis of secondary amines, tertiary amines, and amides.

Secondary and Tertiary Amines N-alkylation of the primary amine provides access to secondary and tertiary amine derivatives. This can be achieved through several reliable methods:

Reductive Amination : A two-step, one-pot process where the primary amine reacts with a ketone or aldehyde to form an enamine or imine intermediate. Subsequent reduction, often with sodium borohydride (B1222165) (NaBH₄), yields the corresponding tertiary or secondary amine. youtube.com

Direct N-Alkylation : Reaction with alkyl halides can lead to a mixture of mono- and di-alkylated products. However, specific protocols have been developed for more controlled alkylation. For instance, using a combination of diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (TPP) facilitates the conversion of secondary amines to tertiary amines with various alkyl halides, a method that is also amenable to solid-phase synthesis. researchgate.net This approach avoids the formation of quaternary ammonium salts. researchgate.net

Amides Amide derivatives are readily prepared by reacting the primary amine with acylating agents. The reaction with an acid chloride in the presence of a base like sodium hydroxide is a common method. youtube.com Alternatively, coupling the amine with a carboxylic acid using standard coupling reagents (e.g., DCC, EDC) provides the corresponding amide. nih.gov This functionalization is a key step in the synthesis of more complex molecules, including precursors for heterocyclic systems like isoquinolines via the Bischler-Napieralski reaction. pharmaguideline.com More specialized amides, such as ynamides, can be synthesized through the N-alkynylation of the amine derivative, expanding the chemical space accessible from this scaffold. nih.gov Furthermore, a one-step N-dehydrogenation of amides can yield enamides, which are versatile intermediates for transformations like inverse electron-demand Diels–Alder reactions. acs.org

| Derivative Type | General Method | Reagents | Resulting Functionality |

|---|---|---|---|

| Secondary Amine | Reductive Amination | Aldehyde/Ketone, NaBH₄ | R-NH-R' |

| Tertiary Amine | N-Alkylation | Alkyl Halide, DIAD, TPP | R-N(R')₂ |

| Amide | Acylation | Acyl Chloride, Base | R-NH-C(=O)R' |

| Ynamide | N-Alkynylation | Metalated Amide, Alkynyl(phenyl)iodonium salt | R-N(R')-C≡C-R'' |

Derivatives with Modified Olefinic Structure (e.g., Alkane, Alkyne Analogues)

Modification of the prop-2-en-1-yl linker alters the geometry, flexibility, and electronic conjugation of the molecule.

Alkane Analogues The most direct modification is the saturation of the olefinic double bond to produce the corresponding alkane analogue, 3-(4-methoxyphenyl)propan-1-amine. This is typically achieved through catalytic hydrogenation using hydrogen gas (H₂) and a metal catalyst such as palladium on carbon (Pd/C). This transformation converts the rigid, planar alkene linker into a flexible, sp³-hybridized three-carbon chain, which can be crucial for adopting different conformations when binding to biological targets or forming cyclic structures.

Alkyne Analogues The synthesis of the alkyne analogue, 3-(4-methoxyphenyl)prop-2-yn-1-amine, requires a multi-step synthetic approach rather than a direct modification of the olefin. A plausible route involves starting with 4-methoxybenzaldehyde and extending the carbon chain using methods like the Corey-Fuchs reaction or Seyferth-Gilbert homologation to install the terminal alkyne. The terminal propargyl alcohol can then be converted to the corresponding amine. The resulting alkyne linker is linear and rigid, offering a distinct spatial arrangement compared to the alkene and alkane versions.

| Linker Type | Structure | Key Geometric Feature | Synthetic Approach |

|---|---|---|---|

| Olefin (Parent) | -CH=CH-CH₂- | Planar, Rigid | Reductive amination of cinnamaldehyde |

| Alkane | -CH₂-CH₂-CH₂- | Flexible, sp³ hybridized | Catalytic hydrogenation of olefin |

| Alkyne | -C≡C-CH₂- | Linear, Rigid | De novo synthesis from corresponding aldehyde |

Derivatives with Modified Aromatic Substitution Patterns

The electronic properties of the scaffold can be fine-tuned by altering the substitution pattern on the phenyl ring. While direct modification of the 4-methoxy group is possible (e.g., demethylation to the 4-hydroxy analogue), it is generally more efficient to synthesize these analogues by starting with an appropriately substituted benzaldehyde. This approach allows for the introduction of a wide variety of functional groups at different positions on the aromatic ring.

For example, using 3,4,5-trimethoxybenzaldehyde as a starting material leads to derivatives with a highly electron-rich aromatic ring, which can be useful in the synthesis of certain heterocyclic systems like imidazo[1,2-a]quinoxalines. nih.gov Conversely, starting with 4-chlorobenzaldehyde introduces an electron-withdrawing halogen, which alters the reactivity of the ring and provides a handle for further functionalization via cross-coupling reactions. mdpi.com

| Substitution Pattern | Required Starting Aldehyde | Potential Impact on Properties |

|---|---|---|

| 4-Methoxy (Parent) | 4-Methoxycinnamaldehyde | Electron-donating |

| 4-Hydroxy | 4-Hydroxycinnamaldehyde | H-bond donor, electron-donating |

| 3,4,5-Trimethoxy | 3,4,5-Trimethoxybenzaldehyde | Strongly electron-donating |

| 4-Chloro | 4-Chlorobenzaldehyde | Electron-withdrawing, site for cross-coupling |

| Unsubstituted | Cinnamaldehyde | Baseline electronic properties |

Incorporation into Heterocyclic Ring Systems

The primary amine of (E)-3-(4-methoxyphenyl)prop-2-en-1-amine is a key functional group for the construction of nitrogen-containing heterocycles, making the scaffold a valuable synthon in medicinal chemistry.

Pyrroles : The Paal-Knorr synthesis is a classical and efficient method for synthesizing substituted pyrroles. pharmaguideline.com This reaction involves the condensation of a primary amine with a 1,4-dicarbonyl compound. uctm.eduorganic-chemistry.org By reacting (E)-3-(4-methoxyphenyl)prop-2-en-1-amine with a compound like 2,5-hexanedione, an N-substituted pyrrole derivative can be readily obtained. uctm.edu

Pyridines : Substituted pyridines can be accessed through various cascade reactions. One modern approach involves the C-H alkenylation of an imine (formed from the parent amine and an aldehyde) with an alkyne, followed by a 6π-electrocyclization and subsequent aromatization to furnish the highly substituted pyridine ring. nih.gov

Isoquinolines : Several named reactions exist for isoquinoline synthesis, many of which utilize β-phenylethylamine precursors. quimicaorganica.org The saturated analogue of the title compound, 3-(4-methoxyphenyl)propan-1-amine, is a suitable substrate for reactions like the Pictet-Spengler synthesis, where it can be cyclized with an aldehyde under acidic conditions to form a tetrahydroisoquinoline core. pharmaguideline.comquimicaorganica.org This core can then be oxidized to the aromatic isoquinoline.

Other Heterocycles : The versatility of the amine allows for its incorporation into a vast range of other heterocyclic systems. For example, it can serve as the amine component in multicomponent reactions to form complex fused systems like pyrroloisoquinolines or imidazo[1,2-a]quinoxalines. nih.govmdpi.com The specific heterocycle formed is determined by the choice of co-reactants and reaction conditions.

Retrosynthetic Analysis for Advanced Structures Incorporating the (E)-3-(4-methoxyphenyl)prop-2-en-1-amine Moiety

Retrosynthetic analysis is a powerful strategy for planning the synthesis of complex molecules by breaking them down into simpler, commercially available starting materials. amazonaws.com When a target molecule contains the (E)-3-(4-methoxyphenyl)prop-2-en-1-amine moiety, this scaffold often represents a key strategic disconnection point.

Consider a hypothetical complex target, such as an alkaloid-like structure featuring a fused N-heterocyclic core attached to the (E)-3-(4-methoxyphenyl)prop-2-en-1-amine backbone. The retrosynthetic strategy would proceed as follows:

Heterocycle Disconnection : The first disconnection would target the bonds formed to create the heterocyclic ring. For instance, if the target contains a pyrrole ring attached to the nitrogen, a retro-Paal-Knorr disconnection would break the two C-N bonds of the pyrrole. This simplifies the target molecule into two precursors: the parent (E)-3-(4-methoxyphenyl)prop-2-en-1-amine and a 1,4-dicarbonyl compound. amazonaws.com

Amide/Imine Disconnection : If the nitrogen is part of an amide linkage within a larger structure, a C-N bond disconnection simplifies the target into the parent amine and a carboxylic acid (or its activated derivative). This is a common and reliable disconnection. amazonaws.com

Simplification to Parent Scaffold : These disconnections ultimately lead back to (E)-3-(4-methoxyphenyl)prop-2-en-1-amine as a key intermediate or advanced building block.

Parent Scaffold Disconnection : The parent amine itself can be further disconnected via a retro-reductive amination. This C-N bond cleavage reveals 4-methoxycinnamaldehyde and ammonia (B1221849) as the conceptual starting materials.

This analytical process highlights the synthetic utility of (E)-3-(4-methoxyphenyl)prop-2-en-1-amine as a foundational component. By recognizing its presence within a complex target, a convergent and efficient synthetic route can be designed, where the amine scaffold is prepared separately and then combined with other fragments in the later stages of the synthesis. This approach is fundamental to the construction of libraries of related compounds for chemical biology and drug discovery. The principles of iminium formation and Mannich-like reactions, which are central to the biosynthesis of many plant alkaloids, provide a conceptual basis for many of these strategic bond formations in the forward synthesis. semanticscholar.org

Spectroscopic Characterization of E 3 4 Methoxyphenyl Prop 2 En 1 Amine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, coupling constants, and correlations, the precise connectivity and stereochemistry of (E)-3-(4-methoxyphenyl)prop-2-en-1-amine can be established.

¹H NMR for Proton Chemical Shifts and Coupling Constants

The ¹H NMR spectrum of (E)-3-(4-methoxyphenyl)prop-2-en-1-amine is expected to show distinct signals corresponding to each unique proton environment. The aromatic protons of the 4-methoxyphenyl (B3050149) group typically appear as two doublets in the range of δ 6.8-7.4 ppm, characteristic of a para-substituted benzene (B151609) ring. The protons ortho to the methoxy (B1213986) group are expected to be more shielded (upfield) than the protons meta to it.

The vinylic protons on the prop-2-en-1-yl chain are crucial for confirming the (E)-stereochemistry. These protons form an AX system and appear as doublets of doublets or multiplets. The proton on the carbon adjacent to the aromatic ring (C3-H) would resonate further downfield than the proton on the carbon adjacent to the aminomethylene group (C2-H). A large coupling constant (J) between these two protons, typically in the range of 12-18 Hz, is definitive evidence for the trans or (E) configuration. The methylene (B1212753) protons of the aminomethyl group (-CH₂NH₂) would likely appear as a doublet, coupled to the adjacent vinylic proton. The amine protons (-NH₂) themselves may appear as a broad singlet, and their chemical shift can be variable depending on solvent and concentration. The methoxy group protons (-OCH₃) will be a sharp singlet, typically around δ 3.8 ppm.

Interactive Table: ¹H NMR Data for (E)-3-(4-methoxyphenyl)-1-phenylprop-2-en-1-one Solvent: CDCl₃, Frequency: 300 MHz

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| Phenyl-H (ortho) | 8.00-8.03 | m | - |

| Vinylic Cα-H | 7.42 | d | 15.56 |

| Vinylic Cβ-H | 7.79 | d | 15.71 |

| Phenyl-H (meta, para) | 7.55-7.62 | m | - |

| 4-Methoxyphenyl-H (ortho to OCH₃) | 6.94 | d | 8.85 |

| 4-Methoxyphenyl-H (meta to OCH₃) | 7.48-7.51 | m | - |

¹³C NMR for Carbon Chemical Shifts

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For (E)-3-(4-methoxyphenyl)prop-2-en-1-amine, distinct signals are expected for each carbon. The carbon of the methoxy group (-OCH₃) would appear upfield around δ 55 ppm. The aminomethylene carbon (-CH₂NH₂) would be expected in the range of δ 40-50 ppm. The sp² hybridized carbons of the benzene ring and the double bond would resonate in the downfield region (δ 110-160 ppm). The carbon bearing the methoxy group (C4') would be the most downfield of the aromatic carbons due to the deshielding effect of the oxygen atom, typically appearing around δ 160 ppm. The vinylic carbons (C2 and C3) would be found around δ 120-130 ppm.

Data for the related chalcone (B49325) derivative illustrates the typical chemical shifts for the carbon atoms of the shared structural framework.

Interactive Table: ¹³C NMR Data for (E)-3-(4-methoxyphenyl)-1-phenylprop-2-en-1-one Solvent: CDCl₃, Frequency: 75 MHz

| Carbon Assignment | Chemical Shift (δ, ppm) |

|---|---|

| Carbonyl (C=O) | 190.49 |

| C4' (C-OCH₃) | 161.61 |

| Cβ (vinylic) | 144.61 |

| C1'' (ipso-phenyl) | 138.43 |

| C4'' (para-phenyl) | 132.48 |

| C2'/C6' (ortho to OCH₃) | 130.16 |

| C2''/C6'' (ortho-phenyl) | 128.48 |

| C3''/C5'' (meta-phenyl) | 128.34 |

| C1' (ipso-methoxyphenyl) | 127.54 |

| Cα (vinylic) | 119.70 |

| C3'/C5' (meta to OCH₃) | 114.35 |

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)

Although specific 2D NMR data for the title compound are not widely published, the expected correlations can be predicted based on its structure.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. Key correlations would be observed between the adjacent vinylic protons (C2-H and C3-H), confirming their connectivity. Additionally, coupling between the C2-H and the methylene protons (-CH₂NH₂) would be evident. Within the aromatic ring, correlations between the ortho and meta protons would be seen.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded protons and carbons. It would allow for the unambiguous assignment of each proton signal to its corresponding carbon signal, for instance, linking the methoxy protons to the methoxy carbon and the vinylic protons to their respective vinylic carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds. It is invaluable for piecing together the molecular structure. For example, correlations would be expected from the methoxy protons to the C4' aromatic carbon. The vinylic proton C3-H would show a correlation to the ipso-carbon of the aromatic ring (C1'), while the C2-H proton would show correlations to the aminomethylene carbon (C1) and the C3 carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals protons that are close in space. For the (E)-isomer, a NOESY correlation would be expected between the C3-H vinylic proton and the ortho protons of the 4-methoxyphenyl ring, further confirming the stereochemistry.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

IR and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. cigrjournal.org For (E)-3-(4-methoxyphenyl)prop-2-en-1-amine, characteristic bands would confirm the presence of its key functional groups.

Amine Group: The primary amine (-NH₂) group would exhibit N-H stretching vibrations, typically as two bands in the region of 3300-3500 cm⁻¹. An N-H bending vibration (scissoring) is expected around 1590-1650 cm⁻¹.

Alkenyl Group: The C=C stretching vibration of the conjugated double bond would appear around 1600-1650 cm⁻¹. The out-of-plane C-H bending of the trans-disubstituted alkene is a strong, characteristic band typically found around 960-980 cm⁻¹.

Aromatic Ring: C-H stretching vibrations on the benzene ring are observed above 3000 cm⁻¹. Aromatic C=C stretching vibrations appear as a series of bands in the 1450-1600 cm⁻¹ region.

Ether Group: The most characteristic vibration for the aryl alkyl ether is the strong C-O stretching band. The asymmetric C-O-C stretch would be found in the 1230-1270 cm⁻¹ range, while the symmetric stretch would be near 1020-1075 cm⁻¹.

The IR data for a related chalcone shows some of these characteristic vibrations, notably for the aromatic and ether functionalities.

Interactive Table: IR Data for (E)-3-(4-methoxyphenyl)-1-phenylprop-2-en-1-one

| Vibrational Mode | Wavenumber (cm⁻¹) |

|---|---|

| C=O Stretch (Ketone) | 1665 |

| Aromatic C=C Stretch | 1609, 1588 |

| C-O-C Asymmetric Stretch | 1267 |

| C-O-C Symmetric Stretch | 1022 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization, which aids in structural confirmation. wikipedia.org For (E)-3-(4-methoxyphenyl)prop-2-en-1-amine (molar mass: 163.22 g/mol ), the molecular ion peak [M]⁺• would be expected at m/z 163. Due to the nitrogen rule, a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight.

The fragmentation of aliphatic amines is often dominated by α-cleavage, which is the cleavage of the carbon-carbon bond adjacent to the nitrogen atom. libretexts.org For the title compound, this would involve the cleavage between C1 and C2, leading to the formation of a stable, resonance-delocalized iminium cation.

Expected major fragmentation pathways:

α-cleavage: Loss of the 4-methoxystyryl radical to form the [CH₂=NH₂]⁺ ion at m/z 30.

Benzylic cleavage: Cleavage of the C2-C3 bond is less favorable but could lead to a tropylium-like ion if rearrangement occurs.

Loss of the methoxy group (•OCH₃) from the molecular ion to give a fragment at m/z 132.

MS data for the derivative (E)-3-(4-methoxyphenyl)-N,N-dimethylprop-2-en-1-amine (molar mass: 191.27 g/mol ) is available and shows a molecular ion at m/z 191. spectrabase.com Its fragmentation would also be dominated by α-cleavage, leading to a stable dimethyliminium cation.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the electronic transitions within a molecule. nih.gov (E)-3-(4-methoxyphenyl)prop-2-en-1-amine contains a conjugated system extending from the phenyl ring through the double bond. This extended π-system allows for π → π* electronic transitions, which are expected to result in strong absorption in the UV region.

The presence of two auxochromic groups, the methoxy (-OCH₃) and the amino (-NH₂) groups, which are electron-donating, is expected to cause a bathochromic (red) shift of the absorption maximum (λ_max) to longer wavelengths compared to unsubstituted cinnamylamine. The absorption spectrum is anticipated to show a strong primary band around 250-300 nm corresponding to the π → π* transition of the conjugated system. Aromatic imines, which share a similar conjugated structure, often exhibit strong absorption bands in this region. nih.gov

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is an indispensable technique for the unambiguous determination of the three-dimensional atomic arrangement of molecules in the solid state. This method provides precise information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the structure-property relationships of crystalline materials. For (E)-3-(4-methoxyphenyl)prop-2-en-1-amine and its derivatives, X-ray diffraction studies have elucidated their molecular conformations and supramolecular architectures in the crystalline phase.

One such derivative, the Schiff base (E)-N-[(E)-3-(4-methoxyphenyl)allylidene]naphthalen-1-amine, was synthesized and its structure determined by single-crystal X-ray diffraction. nih.gov The analysis revealed that the molecule crystallizes in the triclinic space group. nih.gov The dihedral angle between the mean planes of the 4-methoxyphenyl ring and the naphthalene (B1677914) ring system is 69.50 (7)°. nih.gov A key conformational feature is that the methoxy group lies nearly coplanar with the benzene ring to which it is attached. nih.gov The imine group adopts an E conformation. nih.gov In the crystal lattice, weak π–π stacking interactions are observed between the benzene rings of adjacent molecules, with a centroid–centroid distance of 3.7781 (10) Å. nih.gov

Another related compound, 3-(4-methoxyphenyl)-1-(2-nitrophenyl)prop-2-en-1-one, a chalcone derivative, has also been characterized crystallographically. researchgate.net This molecule is composed of two essentially planar segments, the 4-methoxyphenyl group and the 2-nitrophenyl group. researchgate.net The dihedral angle between these two aromatic rings is 81.07 (2)°. researchgate.net The crystal packing is stabilized by intermolecular C—H···O hydrogen bonds. researchgate.net

The crystal structure of 1,3-bis[(E)-4-methoxybenzylideneamino]propan-2-ol, another Schiff base derivative, shows that the molecule exists in an E,E conformation with respect to the two imine bonds. researchgate.net The dihedral angle between the two aromatic rings is 37.25 (15)°. researchgate.net The molecular packing in the crystal is dictated by O—H···N hydrogen bonds, which link the molecules into infinite chains. researchgate.net These chains are further organized into a three-dimensional network through C—H···O interactions and C—H···π contacts. researchgate.net

The crystallographic data for these derivatives are summarized in the interactive tables below, providing a comparative overview of their solid-state structural parameters.

Crystallographic Data for (E)-N-[(E)-3-(4-methoxyphenyl)allylidene]naphthalen-1-amine nih.gov

| Crystal Data | |

| Formula | C₂₀H₁₇NO |

| Molecular Weight | 287.36 |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 7.8278 (8) |

| b (Å) | 9.8931 (10) |

| c (Å) | 11.3929 (13) |

| α (°) | 69.307 (3) |

| β (°) | 73.561 (3) |

| γ (°) | 81.375 (3) |

| Volume (ų) | 790.40 (15) |

| Z | 2 |

Crystallographic Data for 3-(4-Methoxyphenyl)-1-(2-nitrophenyl)prop-2-en-1-one researchgate.net

| Crystal Data | |

| Formula | C₁₆H₁₃NO₄ |

| Molecular Weight | 283.27 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 11.594 (2) |

| b (Å) | 7.7736 (16) |

| c (Å) | 15.174 (3) |

| β (°) | 94.59 (3) |

| Volume (ų) | 1363.1 (5) |

| Z | 4 |

Crystallographic Data for 1,3-bis[(E)-4-methoxybenzylideneamino]propan-2-ol researchgate.net

| Crystal Data | |

| Formula | C₁₉H₂₂N₂O₃ |

| Molecular Weight | 326.38 |

| Crystal System | Orthorhombic |

| Space Group | Pna2₁ |

| a (Å) | 7.9081 (3) |

| b (Å) | 5.8434 (3) |

| c (Å) | 37.4435 (16) |

| Volume (ų) | 1730.27 (13) |

| Z | 4 |

Computational and Theoretical Chemistry Studies of E 3 4 Methoxyphenyl Prop 2 En 1 Amine

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been widely applied to study various properties of (E)-3-(4-methoxyphenyl)prop-2-en-1-amine and related compounds.

Geometry optimization is a fundamental computational step to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For (E)-3-(4-methoxyphenyl)prop-2-en-1-amine, DFT calculations, often using the B3LYP hybrid functional with a basis set such as 6-311++G(d,p), are employed to determine the optimized molecular structure. niscpr.res.inresearchgate.net This process involves calculating bond lengths, bond angles, and dihedral angles that result in the lowest energy conformation.

Conformational analysis of related chalcone (B49325) derivatives reveals that the planarity of the molecule is a key feature. nih.govnih.gov For instance, in similar structures, the dihedral angle between the phenyl rings and the propenone group is often small, indicating a relatively planar molecule. nih.govnih.gov This planarity can be influenced by intramolecular interactions, such as hydrogen bonding. ias.ac.in The optimized geometry is crucial for accurately predicting other molecular properties.

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length (Å) | C=C | ~1.34 Å |

| C-N | ~1.40 Å | |

| C-O | ~1.36 Å | |

| Bond Angle (°) | C=C-C | ~125° |

| C-C-N | ~110° | |

| Dihedral Angle (°) | Phenyl-C=C-C | ~180° |

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.comyoutube.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. nih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular reactivity, chemical stability, and electronic properties. wikipedia.orgnih.gov

For molecules related to (E)-3-(4-methoxyphenyl)prop-2-en-1-amine, DFT calculations at the B3LYP/6-311++G(d,p) level have been used to determine the HOMO and LUMO energies. researchgate.net A smaller HOMO-LUMO gap suggests higher chemical reactivity and lower stability. nih.gov For a similar Schiff base, the HOMO-LUMO energy gap was calculated to be 5.1356 eV. researchgate.net The distribution of the HOMO and LUMO across the molecule indicates the regions most likely to be involved in electron donation and acceptance, respectively.

| Parameter | Value (eV) |

|---|---|

| HOMO Energy | -6.04 |

| LUMO Energy | -0.90 |

| HOMO-LUMO Energy Gap (ΔE) | 5.14 |

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. researchgate.netwolfram.comchemrxiv.org The MEP map uses a color scale to represent the electrostatic potential on the molecular surface. Red indicates regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue indicates regions of positive potential (electron-poor), which are prone to nucleophilic attack. researchgate.net Green represents regions of neutral potential.

In compounds structurally similar to (E)-3-(4-methoxyphenyl)prop-2-en-1-amine, the MEP map often shows the negative potential concentrated around electronegative atoms like oxygen and nitrogen, making them likely sites for electrophilic interaction. researchgate.netthaiscience.info Conversely, the hydrogen atoms of the amine group typically exhibit a positive potential, indicating their susceptibility to nucleophilic attack.

Natural Bond Orbital (NBO) analysis provides a detailed understanding of the electron density distribution, intramolecular charge transfer, and stabilization energies arising from orbital interactions. wisc.eduuni-rostock.dehuntresearchgroup.org.uk It examines the interactions between filled donor NBOs and empty acceptor NBOs. For related molecules, NBO analysis has been used to confirm the presence and strength of intramolecular hydrogen bonding by quantifying the stabilization energy (E(2)) associated with the interaction between the lone pair of the hydrogen bond acceptor and the antibonding orbital of the donor. ias.ac.in

The charge distribution is often calculated using methods like Mulliken population analysis or Natural Population Analysis (NPA) within the NBO framework. wisc.edu These analyses provide the net charge on each atom, offering further insight into the molecule's reactivity and electrostatic interactions.

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

|---|---|---|

| LP(1) O1 | σ(N-H) | ~5.0 |

| π(C=C) | π(C=O) | ~20.0 |

Theoretical vibrational frequency calculations using DFT are essential for interpreting experimental infrared (IR) and Raman spectra. scispace.com By calculating the harmonic vibrational frequencies, it is possible to assign the observed spectral bands to specific molecular vibrations, such as stretching, bending, and wagging modes. orgchemboulder.com

For primary amines, characteristic N-H stretching vibrations appear in the range of 3200-3500 cm⁻¹. orgchemboulder.comwpmucdn.com The N-H bending vibration is typically observed around 1600 cm⁻¹. wpmucdn.com The C-N stretching vibration for aromatic amines is found between 1335-1250 cm⁻¹. orgchemboulder.com DFT calculations, often with a scaling factor to account for anharmonicity, can accurately predict these vibrational modes, aiding in the structural confirmation of (E)-3-(4-methoxyphenyl)prop-2-en-1-amine.

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

|---|---|---|

| N-H Asymmetric Stretch | ~3500 | ~3450 |

| N-H Symmetric Stretch | ~3400 | ~3360 |

| N-H Scissoring | ~1630 | ~1620 |

| Aromatic C-N Stretch | ~1300 | ~1280 |

Molecular Dynamics (MD) Simulations for Dynamic Behavior

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. iphy.ac.cn By solving Newton's equations of motion, MD simulations can provide insights into the dynamic behavior, conformational changes, and interactions of (E)-3-(4-methoxyphenyl)prop-2-en-1-amine in various environments, such as in solution or in complex with a biological target.

MD simulations can be used to explore the conformational landscape of the molecule, identifying the most populated conformations and the energy barriers between them. nih.govnih.gov Furthermore, these simulations can predict macroscopic properties like density and glass transition temperature for polymers containing similar amine structures. iphy.ac.cnresearchgate.net This information is crucial for understanding how the molecule behaves in a realistic biological or chemical system, complementing the static picture provided by DFT calculations.

Mechanistic Insights from Computational Studies

Detailed computational studies investigating the reaction mechanisms involving (E)-3-(4-methoxyphenyl)prop-2-en-1-amine are not presently available. Such studies, typically employing methods like Density Functional Theory (DFT), would provide critical insights into the reactivity of the molecule.

If such research were available, it would likely explore:

Reaction Pathways: Mapping the energetic landscape of chemical reactions involving the amine, such as its synthesis, oxidation, or interaction with biological targets.

Transition State Analysis: Calculating the geometry and energy of transition states to determine the activation energy barriers for potential reactions. This is fundamental to understanding reaction kinetics.

Thermodynamic Properties: Computing the enthalpy, entropy, and Gibbs free energy of reactants, intermediates, and products to predict the spontaneity and equilibrium of reactions.

For example, a hypothetical study on its metabolism might calculate the energy barriers for enzymatic C-N bond cleavage or aromatic hydroxylation, identifying the most likely metabolic pathways.

Quantitative Structure-Reactivity Relationships (QSRR)

No specific Quantitative Structure-Reactivity Relationship (QSRR) models for (E)-3-(4-methoxyphenyl)prop-2-en-1-amine or a closely related series of cinnamylamines were found in the literature. QSRR studies establish a mathematical relationship between the chemical structure of a compound and its reactivity. researchgate.netchemrxiv.org

A QSRR study for this compound would involve:

Descriptor Calculation: Computing a wide range of numerical descriptors that quantify the molecule's structural, electronic, and physicochemical properties (e.g., molecular weight, logP, HOMO/LUMO energies, molecular surface area).

Model Building: Using statistical methods, such as Multiple Linear Regression (MLR) or Artificial Neural Networks (ANN), to build a predictive model that correlates a set of descriptors with a measured reactivity parameter (e.g., a reaction rate constant). mdpi.com

Validation: Rigorously testing the model's predictive power using internal and external validation sets to ensure its reliability. nih.gov

Such a model would allow for the prediction of reactivity for new, unsynthesized derivatives of (E)-3-(4-methoxyphenyl)prop-2-en-1-amine, aiding in the design of molecules with desired chemical properties.

Catalytic Applications and Transformations Facilitated by E 3 4 Methoxyphenyl Prop 2 En 1 Amine and Its Scaffolds

Organocatalytic Roles of the Amine Moiety

The primary amine group is a cornerstone of organocatalysis, often acting as a nucleophile to form key reactive intermediates with carbonyl compounds. While (E)-3-(4-methoxyphenyl)prop-2-en-1-amine itself is a primary amine, its derivatives, particularly secondary amines, can participate directly in organocatalytic cycles. These catalysts activate substrates through the formation of transient iminium ions.

When a secondary amine organocatalyst reacts with an α,β-unsaturated aldehyde (such as cinnamaldehyde, a precursor to the title compound), it forms a reactive iminium ion intermediate. nih.gov This process lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the substrate, making it more susceptible to nucleophilic attack. nih.gov This activation mode is fundamental to a variety of transformations, including Michael additions and Diels-Alder reactions. Although the title compound is a primary amine, its scaffold can be incorporated into more complex chiral secondary amine catalysts where the amine moiety is essential for the catalytic cycle. The steric and electronic properties of the 4-methoxyphenylpropyl group can influence the stereochemical outcome of these reactions.

Transition Metal-Catalyzed Reactions

The amine and the alkene functionalities within the (E)-3-(4-methoxyphenyl)prop-2-en-1-amine scaffold are highly amenable to transformations catalyzed by transition metals. These reactions are pivotal for creating carbon-nitrogen and carbon-carbon bonds, functionalizing unreactive C-H bonds, and performing selective reductions.

Hydroamination, the addition of an N-H bond across a carbon-carbon multiple bond, is an atom-economical method for synthesizing more complex amines. wikipedia.org (E)-3-(4-methoxyphenyl)prop-2-en-1-amine can serve as the amine component in intermolecular hydroamination reactions with alkenes and alkynes, catalyzed by various transition metals, including late transition metals and lanthanides. libretexts.orgresearchgate.net The regioselectivity of the addition (Markovnikov vs. anti-Markovnikov) is a key challenge and is often controlled by the choice of catalyst and reaction conditions. libretexts.orgnih.gov For instance, organocatalytic photoredox systems have been developed for the anti-Markovnikov hydroamination of unsaturated amines, demonstrating a metal-free approach to this transformation. nih.gov

Reductive amination is another fundamental transformation where this compound can be synthesized. It involves the reaction of 4-methoxycinnamaldehyde with ammonia (B1221849), followed by reduction. The intermediate imine is reduced to the target primary amine using reducing agents like sodium borohydride (B1222165) (NaBH₄) or sodium cyanoborohydride (NaBH₃CN), sometimes facilitated by catalysts such as iron oxide nanoparticles. youtube.compnu.ac.ir

| Reaction Type | Catalyst/Reagent | Substrate(s) | Product Type |

| Intermolecular Hydroamination | Lanthanide or Late Transition Metal Complexes | Alkene/Alkyne + Amine | Substituted Amine |

| Reductive Amination | NaBH₄ / Fe₃O₄ MNPs | Aldehyde/Ketone + Amine | Substituted Amine |

| Anti-Markovnikov Hydroamination | Organic Photoredox Catalyst + Thiophenol | Unsaturated Amine | Nitrogen Heterocycle |

The (E)-3-(4-methoxyphenyl)prop-2-en-1-amine scaffold is intimately linked with palladium-catalyzed cross-coupling reactions, serving as both a potential product of the Mizoroki-Heck reaction and a substrate for the Buchwald-Hartwig amination.

The Mizoroki-Heck reaction couples an unsaturated halide with an alkene to form a substituted alkene. wikipedia.orgchem-station.com This reaction is a powerful tool for synthesizing cinnamylamine scaffolds. For example, the coupling of an aryl bromide (like 4-bromoanisole) with an allylic amine derivative (such as N-Boc-allylamine) can produce the protected precursor to (E)-3-(4-methoxyphenyl)prop-2-en-1-amine. researchgate.net This approach provides a scalable and practical route to cinnamylamines. researchgate.net

The Buchwald-Hartwig amination is a palladium-catalyzed reaction for forming carbon-nitrogen bonds by coupling an amine with an aryl halide or triflate. wikipedia.orgorganic-chemistry.orgrug.nl As a primary amine, (E)-3-(4-methoxyphenyl)prop-2-en-1-amine is an excellent substrate for this reaction. It can be coupled with a wide range of aryl halides to synthesize N-aryl-cinnamylamines, which are valuable structures in medicinal chemistry and materials science. The development of specialized phosphine ligands has greatly expanded the scope of this reaction to include various amine and aryl partners under milder conditions. wikipedia.orgacsgcipr.org

| Cross-Coupling Reaction | Role of Cinnamylamine Scaffold | Reactants | Catalyst System | Product |

| Mizoroki-Heck | Product | 4-Bromoanisole + Allylamine derivative | Pd(0) catalyst + Base | (E)-3-(4-methoxyphenyl)prop-2-en-1-amine derivative |

| Buchwald-Hartwig Amination | Substrate | (E)-3-(4-methoxyphenyl)prop-2-en-1-amine + Aryl Halide | Pd catalyst + Phosphine Ligand + Base | N-Aryl-(E)-3-(4-methoxyphenyl)prop-2-en-1-amine |

Direct C-H functionalization has emerged as a step-economical strategy for modifying organic molecules without pre-functionalized starting materials. mdpi.com In derivatives of (E)-3-(4-methoxyphenyl)prop-2-en-1-amine, the amine group can act as a directing group, guiding a metal catalyst to activate and functionalize a specific C-H bond, typically at the ortho-position of an aromatic ring. This strategy allows for the precise installation of new functional groups. While specific examples for the title compound are nascent, the principle is well-established for related amine-containing structures in palladium, rhodium, and iron-catalyzed reactions. researchgate.net This approach holds potential for the late-stage modification of complex molecules built upon the cinnamylamine scaffold. nih.gov

The selective reduction of the carbon-carbon double bond in (E)-3-(4-methoxyphenyl)prop-2-en-1-amine leads to the corresponding saturated 3-(4-methoxyphenyl)propan-1-amine, a valuable building block. This transformation is typically achieved through catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) with hydrogen gas.

Alternatively, catalytic transfer hydrogenation (CTH) offers a method that avoids pressurized hydrogen gas, using a hydrogen donor like isopropanol or formic acid. researchgate.net The selective hydrogenation of the C=C bond in the presence of other reducible groups is a significant challenge. For the precursor, cinnamaldehyde, selective hydrogenation of the C=O bond to produce cinnamyl alcohol is often desired, and various catalysts have been developed for this purpose. mdpi.comresearchgate.net Conversely, different catalytic systems can be tuned to selectively reduce the C=C bond of the title amine, affording the saturated amine.

| Hydrogenation Method | Catalyst | Hydrogen Source | Substrate | Product |

| Catalytic Hydrogenation | Pd/C, PtO₂, Raney Ni | H₂ (gas) | (E)-3-(4-methoxyphenyl)prop-2-en-1-amine | 3-(4-methoxyphenyl)propan-1-amine |

| Transfer Hydrogenation | Ru or Ir complexes | Isopropanol, Formic Acid | (E)-3-(4-methoxyphenyl)prop-2-en-1-amine | 3-(4-methoxyphenyl)propan-1-amine |

Chiral Synthesis and Asymmetric Catalysis involving the Compound

The development of asymmetric catalytic methods to produce enantiomerically enriched amines is a major focus of modern chemistry, given their prevalence in pharmaceuticals. nih.gov The (E)-3-(4-methoxyphenyl)prop-2-en-1-amine scaffold can be a target for asymmetric synthesis or a component of chiral catalysts.

Asymmetric hydrogenation of precursor enamines or imines is a primary route to chiral amines. By using a transition metal catalyst (e.g., rhodium, iridium, or ruthenium) with a chiral ligand, it is possible to synthesize chiral 3-(4-methoxyphenyl)propan-1-amine with high enantioselectivity.

Furthermore, chiral derivatives of (E)-3-(4-methoxyphenyl)prop-2-en-1-amine can be used as ligands for metal catalysts or as organocatalysts themselves. nih.gov The defined stereochemistry of the amine, combined with the rigid cinnamyl backbone, can create a well-defined chiral environment to control the stereochemical outcome of a catalyzed reaction. For example, incorporating this scaffold into a chiral Brønsted acid or a hydrogen-bond donor catalyst could enable highly enantioselective transformations. beilstein-journals.org

Q & A

Q. What are the recommended synthetic routes for (E)-3-(4-methoxyphenyl)prop-2-en-1-amine, and how can reaction efficiency be optimized?

Methodological Answer:

- Claisen-Schmidt Condensation : Start with 4-methoxybenzaldehyde and nitroethane under basic conditions (e.g., NaOH/ethanol) to form the α,β-unsaturated nitro intermediate. Reduce this intermediate using catalytic hydrogenation (H₂/Pd-C) or LiAlH₄ to yield the target amine .

- Catalytic Methods : Optimize solvent polarity (e.g., DMF for higher yields) and temperature (60–80°C) to enhance reaction rates. Monitor progress via TLC or HPLC .

- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the (E)-isomer, confirmed by NMR coupling constants () .

Q. How should researchers characterize the stereochemical configuration of (E)-3-(4-methoxyphenyl)prop-2-en-1-amine?

Methodological Answer:

- Single-Crystal XRD : Confirm the (E)-configuration via X-ray diffraction, analyzing bond angles (C=C-C ~120°) and torsion angles (near 180°) .

- NMR Analysis : Use NMR to identify vicinal coupling constants () between vinylic protons (15–16 Hz for trans configuration) .

- DFT Calculations : Compare experimental data (bond lengths, angles) with theoretical models (B3LYP/6-31G**) to validate geometry .

Advanced Research Questions

Q. How can single-crystal X-ray diffraction data resolve ambiguities in molecular geometry for (E)-3-(4-methoxyphenyl)prop-2-en-1-amine derivatives?

Methodological Answer:

- Data Collection : Use a Bruker SMART APEX CCD diffractometer with Mo-Kα radiation () to collect high-resolution data. Refine structures with SHELXL (e.g., R-factor < 0.05) .

- Structural Motifs : Identify intermolecular interactions (e.g., C(16) chain motifs via head-to-tail packing) using ORTEP-3 for visualization .

- Validation : Cross-check with CIF files deposited in the Cambridge Structural Database (CSD) for consistency .

Q. What analytical strategies resolve contradictions between theoretical and experimental data for this compound?

Methodological Answer:

- Error Analysis : Calculate root-mean-square deviations (RMSD) between DFT-predicted (e.g., bond lengths) and XRD-measured values. Adjust basis sets (e.g., 6-311++G**) for better accuracy .

- Hybrid Methods : Combine IR spectroscopy (C=C stretch ~1600 cm⁻¹) with UV-Vis () to correlate electronic transitions with conjugation effects .

- Dynamic NMR : Resolve rotational barriers in solution phase by variable-temperature NMR .

Q. What methodologies assess the biological activity of (E)-3-(4-methoxyphenyl)prop-2-en-1-amine in antimicrobial and anticancer research?

Methodological Answer:

- Antimicrobial Assays : Perform microdilution assays against Mycobacterium tuberculosis (MIC values) using Middlebrook 7H9 broth. Include isoniazid as a positive control .

- Cytotoxicity Testing : Use MTT assays on KB (oral cancer), MCF7 (breast cancer), and NCI-H187 (lung cancer) cell lines. Calculate IC₅₀ values via nonlinear regression (e.g., GraphPad Prism) .

- Mechanistic Studies : Evaluate STAT3 pathway inhibition via Western blotting (phosphorylated STAT3 levels) in neuroinflammatory models .

Q. How can researchers establish structure-activity relationships (SAR) for derivatives of this compound?

Methodological Answer:

- Systematic Modification : Synthesize analogs with substituents on the methoxyphenyl ring (e.g., halogenation, methyl groups) and compare bioactivity trends .

- Computational Modeling : Use molecular docking (AutoDock Vina) to predict binding affinities with targets like Chikungunya virus P2 cysteine protease .

- Pharmacophore Mapping : Identify critical moieties (e.g., amine group, conjugated double bond) using 3D-QSAR (CoMFA/CoMSIA) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.